molecular formula C5H13ClN2O2S B1458885 N-methylpyrrolidine-3-sulfonamide hydrochloride CAS No. 1423025-73-3

N-methylpyrrolidine-3-sulfonamide hydrochloride

Cat. No. B1458885
M. Wt: 200.69 g/mol
InChI Key: CRGGNLRXPUGCNI-UHFFFAOYSA-N
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Description

“N-methylpyrrolidine-3-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1423025-73-3 . It has a molecular weight of 200.69 and its IUPAC name is N-methyl-3-pyrrolidinesulfonamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-methylpyrrolidine-3-sulfonamide hydrochloride” is 1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-methylpyrrolidine-3-sulfonamide hydrochloride” has a molecular weight of 200.69 .

Scientific Research Applications

Analytical Method Development

Researchers have developed analytical methods for determining N-methylpyrrolidine in pharmaceutical products, such as cefepime hydrochloride, using techniques like Ion Chromatography (IC) and Capillary Electrophoresis (CE). These methods offer simplicity, rapidity, accuracy, and sensitivity for quantifying N-methylpyrrolidine, showcasing its role in ensuring the quality and safety of pharmaceuticals (Liu Jing-sheng, 2007); (S. Prasanna et al., 2010).

Medicinal Chemistry Applications

N-methylpyrrolidine-3-sulfonamide hydrochloride derivatives have been explored for their potential as histamine H₃ receptor antagonists, offering a new avenue for treating conditions like excessive daytime sleepiness (EDS). This research underscores the compound's relevance in the discovery and development of new therapeutic agents (G. Semple et al., 2012).

Synthesis and Drug Metabolism Studies

Studies have also focused on the synthesis and transformation of sulfonamide antibiotics, highlighting methods like ipso-hydroxylation and fragmentation to eliminate these compounds from the environment. Such research is critical for understanding the environmental impact of sulfonamide antibiotics and developing strategies to mitigate their persistence (B. Ricken et al., 2013).

Advancements in Organic Synthesis

In organic synthesis, N-methylpyrrolidine-3-sulfonamide hydrochloride and its derivatives serve as key intermediates or catalysts for constructing complex molecular structures. This includes the development of methods for the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, demonstrating the compound's utility in facilitating efficient and environmentally friendly synthetic routes (Yan Cao et al., 2021).

Environmental Degradation of Pharmaceuticals

Research on the transformation of sulfamethoxazole and related sulfonamides through reactions like chlorination reveals the pathways through which these compounds are degraded in water treatment processes. Understanding these mechanisms is essential for assessing the fate of sulfonamides in municipal wastewaters and for developing more effective treatment strategies to prevent the spread of antibiotic resistance (Michael C. Dodd & Ching-Hua Huang, 2004).

Safety And Hazards

The safety information for “N-methylpyrrolidine-3-sulfonamide hydrochloride” is available in the form of a Material Safety Data Sheet (MSDS) . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-methylpyrrolidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGGNLRXPUGCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpyrrolidine-3-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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